molecular formula C5H11NO2 B188722 2-Hydroxy-N,N-dimethylpropanamide CAS No. 35123-06-9

2-Hydroxy-N,N-dimethylpropanamide

Cat. No. B188722
CAS RN: 35123-06-9
M. Wt: 117.15 g/mol
InChI Key: YEBLAXBYYVCOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N,N-dimethylpropanamide, also known as DMAA, is a chemical compound that has been used in various scientific research applications. This compound is synthesized through a specific method, and its mechanism of action has been studied extensively. DMAA has been found to have various biochemical and physiological effects, which make it useful for lab experiments. However, there are also limitations to using DMAA in research, and future directions for its use are being explored.

Scientific Research Applications

  • Spectrophotometry Applications : It has been demonstrated that 3-chloro-N-hydroxy-2,2-dimethylpropanamide can form stable complexes with Fe(III) in the presence of surfactants, facilitating its determination in aqueous solutions through spectrophotometry. This method is noted for its simplicity and reliability (L. Shu, 2011).

  • Synthetic Chemistry : The compound has been used in the synthesis of 4,4-dimethyl-3-isoxazolidinone, highlighting its role in organic synthesis and potential applications in the production of various organic compounds (Yang Gui-qiu & Yu Chun-rui, 2004).

  • Allylation Reactions : Research on the stereoselective allylation of 2-formyl amides or 3-oxo amides has utilized 2-formyl-N,N-dimethylpropanamide, indicating its importance in the development of novel chemical reactions (M. Taniguchi, K. Oshima, & K. Utimoto, 1995).

  • Nuclear Material Extraction : N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has been studied for its extraction properties for neptunium and plutonium, indicating its potential application in nuclear material processing (Y. Ban et al., 2016).

  • Preparation of N,N-dimethylacrylamide : The compound has been used in the catalytic pyrolysis for the preparation of N,N-dimethylacrylamide, an important chemical in various industrial applications (Pu Zhong-wei, 2008).

  • Antibiotic Activity : Structural analysis of oxazolomycin and its fragments containing a 3-hydroxy-2,2-dimethylpropanamide moiety has shown potential antibiotic activity, highlighting its biomedical applications (C. Bagwell, M. Moloney, & A. Thompson, 2008).

  • Neuroscience Research : Dimethyl sulfoxide (DMSO), a solvent used for various pharmacological agents, which includes N,N-dimethylpropanamide, has been studied for its impact on neurotransmission and neuroprotection, suggesting its significance in neuroscience research (Chengbiao Lu & M. Mattson, 2001).

properties

IUPAC Name

2-hydroxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLAXBYYVCOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885607
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Hydroxy-N,N-dimethylpropanamide

CAS RN

35123-06-9
Record name N,N-Dimethyllactamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35123-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035123069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35123-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-N,N-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-N,N-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-N,N-dimethylpropanamide
Reactant of Route 4
2-Hydroxy-N,N-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-N,N-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-N,N-dimethylpropanamide

Citations

For This Compound
25
Citations
T Ray - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 70355‐53‐2 ] C 5 H 11 MoNO 7 (MW 293.11) InChI = 1S/C5H11NO2.Mo.2O2.O/c1‐4(7)5(8)6(2)3;;2*1‐2;/h4,7H,1‐3H3;;;;/q;+4;2*‐2;/t4‐;;;;/m0..../s1 InChIKey = KDJRQXUTIWPEFQ‐…
Number of citations: 2 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
M Larchevêque, Y Petit - Synthesis, 1986 - thieme-connect.com
α-Hydroxyketones (OH-protected) are prepared in high enantiomeric purity by reaction of chiral O-protected 2-hydroxyalkanoic esters with organolithium compounds in ether/pentane at-…
Number of citations: 14 www.thieme-connect.com
B ZOLTAN - Acta Chem. Scand. B, 1982 - actachemscand.org
N-or-Alkoxylated amides are useful synthetic inter-mediates that are easily and inexpensively available via anodic alkoxylation of various types of am-ides.‘'5 The mechanism of anodic …
Number of citations: 9 actachemscand.org
T Murata, T Kawanishi, A Sekiguchi, R Ishikawa, K Ono… - Molecules, 2018 - mdpi.com
Various optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component and (R)-…
Number of citations: 10 www.mdpi.com
Y Han, S Han, J Ma, W Li, J Chen - Synlett, 2020 - thieme-connect.com
A novel and practical method has been developed for the preparation of α-keto amides by a catalyst-free aminocarbonylation of carboxylic esters with N,N-dimethylcarbamoyl(trimethyl)…
Number of citations: 3 www.thieme-connect.com
FR Sensato, QB Cass, BR Lopes, TC Lourenço… - Inorganica Chimica …, 2011 - Elsevier
A new cis-dioxomolybdenum complex MoO 2 (DMLA) 2 (DMLA=N,N-dimethyllactamide) has been synthesized and characterized by X-ray crystallography, H NMR and IR …
Number of citations: 7 www.sciencedirect.com
LA Paquette - 2003 - books.google.com
Derived from the renowned, Encyclopedia of Reagents for Organic Synthesis (EROS), the related editors have created a new handbook which focuses on chiral reagents used in …
Number of citations: 71 books.google.com
K Feiertag, M Karaca, B Fischer, T Heise, D Bloch… - EXCLI …, 2023 - ncbi.nlm.nih.gov
Plant protection products (PPPs) consist of one or more active substances and several co-formulants. Active substances provide the functionality of the PPP and are consequently …
Number of citations: 1 www.ncbi.nlm.nih.gov
S Gómez, C Bayón, S Navarrete, JM Guisán… - RSC …, 2016 - pubs.rsc.org
β-Gal-3 ATCC 31382 (β-Gal-3) was immobilized by multipoint covalent attachment on an agarose support using different enzyme orientations on its surface. The derivatives that showed …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.